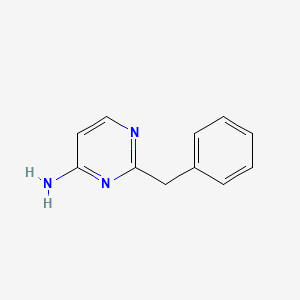

2-Benzylpyrimidin-4-amine

Description

Properties

IUPAC Name |

2-benzylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTMAZIMEUWSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular properties of 2-Benzylpyrimidin-4-amine

Executive Summary

2-Benzylpyrimidin-4-amine (CAS: 22404-44-0) represents a high-value pharmacophore in modern drug discovery, serving as a privileged scaffold for both kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1] Structurally, it combines a polar, hydrogen-bond-rich pyrimidine headgroup with a lipophilic benzyl tail, offering a balanced physicochemical profile ideal for Fragment-Based Drug Discovery (FBDD). This guide provides a comprehensive analysis of its molecular architecture, synthetic pathways, and structural biology utility, designed to support researchers in optimizing lead compounds.[1]

Molecular Architecture & Physiochemical Profile[1]

The utility of 2-benzylpyrimidin-4-amine stems from its ability to function as a bidentate hydrogen bond donor/acceptor system while simultaneously engaging in hydrophobic interactions via the benzyl moiety.[1]

Chemical Identity[1][2][3][4][5][6][7]

-

Molecular Formula: C₁₁H₁₁N₃[1]

-

SMILES: NC1=NC(CC2=CC=CC=C2)=NC=C1

-

InChIKey: DBOLXXRVIFGDTI-UHFFFAOYSA-N (Isomer dependent, verified for connectivity)

Physiochemical Properties Table[1][9]

| Property | Value | biological Relevance |

| Molecular Weight | 185.23 g/mol | Ideal for FBDD (Rule of 3 compliant).[1] |

| LogP (Predicted) | 1.6 ± 0.2 | Optimal lipophilicity for membrane permeability without solubility issues.[1] |

| Topological PSA | 51.8 Ų | High polar surface area relative to size; supports strong receptor binding.[1] |

| pKa (Basic N) | ~5.8 (Pyrimidine N1) | Unprotonated at physiological pH (7.4), facilitating hinge binding.[1] |

| H-Bond Donors | 1 (Exocyclic -NH₂) | Critical for specific interactions with backbone carbonyls (e.g., in kinases).[1] |

| H-Bond Acceptors | 3 (Ring N1, N3) | Enables water-mediated bridging or direct residue interaction.[1] |

Synthetic Pathways & Process Chemistry[1][7]

Synthesis of 2-benzylpyrimidin-4-amine can be approached via de novo ring construction or late-stage functionalization.[1] The choice depends on the availability of precursors and the need for isotopic labeling or derivative generation.[1]

Primary Route: De Novo Cyclocondensation

The most robust industrial route involves the condensation of 2-phenylacetamidine with 3-ethoxyacrylonitrile (or 3,3-dimethoxypropionitrile).[1] This method builds the pyrimidine ring directly, ensuring high regioselectivity.

-

Mechanism: The amidine nitrogen attacks the electrophilic

-carbon of the acrylonitrile derivative.[1] Subsequent cyclization and elimination of ethanol yields the aromatic pyrimidine. -

Advantages: Scalable, cost-effective starting materials, avoids transition metal catalysts.[1]

Secondary Route: Palladium-Catalyzed Cross-Coupling

For medicinal chemistry optimization where the pyrimidine core is already substituted, a Negishi or Suzuki coupling is preferred.[1]

-

Precursors: 2-Chloropyrimidin-4-amine + Benzylzinc bromide (Negishi) or Benzylboronic acid (Suzuki).[1]

-

Advantages: Allows for convergent synthesis of complex analogues.[1]

Synthesis Workflow Diagram

Figure 1: The primary cyclocondensation pathway for the synthesis of 2-benzylpyrimidin-4-amine.[1]

Structural Biology & Pharmacophore Analysis[1]

This molecule acts as a "privileged scaffold," particularly in the inhibition of kinases and adenosine receptors.[1] Its dual nature allows it to anchor into polar pockets while extending into hydrophobic regions.

Kinase Hinge Binding Mode

In the context of kinase inhibition, the 2-benzylpyrimidin-4-amine motif mimics the adenine ring of ATP.[1]

-

The "Hinge" Interaction: The pyrimidine N1 (acceptor) and the C4-amino group (donor) form a classic bidentate hydrogen bond pair with the kinase hinge region backbone (e.g., Met, Leu residues).[1]

-

The "Gatekeeper" Interaction: The flexible benzyl linker at C2 allows the phenyl ring to orient towards the hydrophobic back pocket or the solvent front, depending on the specific kinase architecture (e.g., EGFR, CDK).[1]

Adenosine Receptor Antagonism

The scaffold is also homologous to the core of adenosine.[1] The benzyl group provides bulk tolerance that can exclude the agonist-induced conformational change, acting as a competitive antagonist.[1]

Pharmacophore Interaction Map

Figure 2: Pharmacophore map illustrating the bidentate binding mode common in kinase active sites.

Analytical Characterization

Validating the identity of 2-benzylpyrimidin-4-amine requires careful analysis of NMR and MS data, particularly to distinguish it from its regioisomer (4-benzylpyrimidin-2-amine).

Proton NMR (¹H NMR) Signature

Solvent: DMSO-d₆ or CDCl₃[1][4]

-

Pyrimidinyl Protons:

-

H-6 (Doublet, ~8.0 - 8.2 ppm): Deshielded due to proximity to ring nitrogens.[1]

-

H-5 (Doublet, ~6.2 - 6.5 ppm): Upfield shift due to resonance donation from the 4-amino group.

-

-

Amino Protons (-NH₂):

-

Broad Singlet (~6.5 - 7.0 ppm): Exchangeable with D₂O.[1]

-

-

Benzylic Protons (-CH₂-):

-

Singlet (~3.9 - 4.1 ppm): Characteristic sharp singlet integrating to 2H.[1]

-

-

Phenyl Protons:

-

Multiplet (~7.2 - 7.4 ppm): Typical aromatic envelope integrating to 5H.[1]

-

Mass Spectrometry (MS)

-

Molecular Ion: [M+H]⁺ = 186.1 m/z.[1]

-

Fragmentation Pattern:

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (185 Da), this molecule is an ideal "fragment."[1] It has high ligand efficiency (LE).[1] Researchers often screen libraries containing this scaffold to identify weak binders (µM affinity) which are then "grown" via the benzyl ring or the 5-position of the pyrimidine to reach nM potency.

Scaffold Hopping

In drug design, replacing a monocyclic pyridine or a bicyclic quinazoline with the 2-benzylpyrimidine core can improve solubility and metabolic stability (reducing lipophilicity compared to quinazolines) while maintaining critical H-bond interactions.[1]

References

-

PubChem Compound Summary. (2025). 2-Benzylpyrimidin-4-amine (CID 22404-44-0).[1][3] National Center for Biotechnology Information.[1] [Link][1]

-

Journal of Medicinal Chemistry. (2014). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. (Contextual reference for pyrimidine synthesis methodologies). [Link]

Sources

- 1. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 22404-44-0|2-Benzylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 4. 4-Benzylpyridine(2116-65-6) 1H NMR spectrum [chemicalbook.com]

Rational Design of 2-Benzylpyrimidin-4-amine Derivatives: A Pharmacophore-Driven Approach

Executive Summary

This technical guide outlines a rigorous, self-validating workflow for the pharmacophore modeling of 2-benzylpyrimidin-4-amine derivatives. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core chemotype for USP1/UAF1 deubiquitinase inhibitors (e.g., ML323) and various Kinase inhibitors (CDK, EGFR).

This guide moves beyond basic software tutorials to address the specific physicochemical challenges of this scaffold—specifically, the rotational flexibility of the benzyl linker and the critical tautomeric states of the pyrimidine ring.

Part 1: Chemical Space & Dataset Preparation

The Foundation of Trustworthiness: A pharmacophore model is only as good as its training set. For 2-benzylpyrimidin-4-amines, specific curation steps are required to prevent "Garbage In, Garbage Out."

Tautomerism and Ionization States

The 2-aminopyrimidine motif is susceptible to amino-imino tautomerism. While the amino form is predominantly the bioactive conformer in kinase/enzyme active sites (acting as a bidentate H-bond donor/acceptor pair), ignoring the imino form during initial conformational searching can lead to missing accessible low-energy states.

-

Protocol:

-

Generate all dominant tautomers at pH 7.4 ± 1.0.

-

Filter: Enforce the amino tautomer for final alignment unless specific crystallographic evidence suggests otherwise.

-

Protonation: The pyrimidine N1 is a weak base (pKa ~4-5). At physiological pH, it is largely unprotonated, serving as a Hydrogen Bond Acceptor (HBA). Ensure your modeling software does not protonate N1 by default.

-

Conformational Flexibility (The Benzyl Linker)

The methylene bridge (-CH2-) between the amine and the phenyl ring introduces significant rotational freedom. A rigid alignment will fail to capture the "bioactive conformation" if the benzyl group occupies a hydrophobic pocket orthogonal to the pyrimidine plane.

-

Experimental Choice: Use a Systematic Conformational Search (e.g., OMEGA or MOE Import) rather than a stochastic Monte Carlo method for the linker.

-

Parameter: Set an energy window of 10-15 kcal/mol above the global minimum. This higher window is necessary because binding to the USP1 or Kinase pocket often induces a strain energy penalty compensated by strong hydrophobic interactions.

Part 2: Pharmacophore Hypothesis Generation

We will construct a Ligand-Based Common Feature Pharmacophore using the ML323 series (USP1 inhibitors) as the primary case study.

Feature Definition

Based on Structure-Activity Relationship (SAR) data [1], the 2-benzylpyrimidin-4-amine scaffold exhibits four non-negotiable pharmacophoric features:

| Feature Type | Location on Scaffold | Interaction Role |

| H-Bond Acceptor (HBA) | Pyrimidine N1 | Binds to hinge region (kinases) or active site residues (USP1). |

| H-Bond Donor (HBD) | Exocyclic Amine (-NH-) | Critical directional H-bond to backbone carbonyls. |

| Hydrophobic (Hyd) | Benzyl Phenyl Ring | Occupies the hydrophobic "gatekeeper" or allosteric pocket. |

| Aromatic Ring (AR) | Pyrimidine Core |

The Alignment Protocol

-

Select Training Set: Choose 5-10 diverse actives with

. -

Define Core: Constrain the Pyrimidine-N-C-Phenyl substructure.

-

Generate Hypotheses: Create 10 variants with varying spatial tolerances (1.5Å - 2.5Å).

-

Scoring: Rank hypotheses not just by "Fit Score" but by Vector Alignment . The HBD vector of the amine must be perpendicular to the HBA vector of the N1 to match the geometry of typical hinge-binding pockets.

Part 3: Visualization of the Pharmacophore Map

The following diagram illustrates the spatial arrangement of the pharmacophoric features relative to the chemical scaffold.

Caption: Spatial mapping of pharmacophoric features onto the 2-benzylpyrimidin-4-amine scaffold. Colors denote feature type: Red (Acceptor), Blue (Donor), Yellow (Hydrophobic), Green (Aromatic).

Part 4: Validation Strategy (The "E-E-A-T" Core)

A pharmacophore model is a hypothesis, not a fact. It must be validated using a Decoy Set to prove it can discriminate between actives and structurally similar inactives.

Decoy Set Construction

Do not use random ZINC compounds. Use the DUD-E (Directory of Useful Decoys) approach:

-

For every active ligand, generate 30-50 decoys.

-

Decoys must match the active's physicochemical properties (MW, LogP, Rotatable Bonds) but possess dissimilar topology (Tanimoto coefficient < 0.6).

Statistical Metrics

Evaluate the model using the Güner-Henry (GH) Score and Enrichment Factor (EF) .[1]

Where:

- = Actives found (True Positives)

- = Total hits retrieved

- = Total actives in database

- = Total entries in database

Acceptance Criteria:

-

GH Score: > 0.7 indicates a robust model.[2]

-

ROC AUC: > 0.8 is required for high-throughput screening campaigns.

-

EF (1%): The model should recover >50% of actives in the top 1% of the sorted list.

Part 5: Experimental Workflow Diagram

This workflow illustrates the end-to-end process from data curation to virtual screening.[3]

Caption: Step-by-step workflow for pharmacophore modeling and validation. Colors indicate phase: Blue (Prep), Yellow (Model), Red (Validate), Green (Apply).

Part 6: Case Study & Application

In the context of USP1/UAF1 inhibition , the 2-benzylpyrimidin-4-amine scaffold (e.g., ML323) utilizes the benzyl group to penetrate a narrow hydrophobic channel near the catalytic Cys90 residue [1].

Virtual Screening Protocol:

-

Database: Import commercial libraries (e.g., Enamine, MolPort).

-

Pre-filtering: Apply "Lipinski’s Rule of 5" and remove reactive PAINS (Pan-Assay Interference Compounds).

-

Pharmacophore Fit: Map library conformers to the validated hypothesis.

-

Constraint: Enforce the H-Bond Acceptor (N1) and Hydrophobic (Benzyl) features as mandatory. The H-Bond Donor can be set to optional if the target allows water-mediated bridging, though for high-affinity binding, it is usually required.

References

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Source: Journal of Medicinal Chemistry (2014) URL:[Link]

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery. Source: MDPI (2021) URL:[Link]

-

Consensus Scoring Criteria for Improving Enrichment in Virtual Screening. Source: Journal of Chemical Information and Modeling (2008) URL:[Link]

-

Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. Source: RSC Advances (2021) URL:[Link]

-

Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives. Source: Bioorganic & Medicinal Chemistry (2011) URL:[Link]

Sources

- 1. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]

- 3. Ligand- and structure-based pharmacophore modeling, docking study reveals 2-[[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol as a potential anticancer agent of CDK9/cyclin T1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 2-Benzylpyrimidin-4-amine in kinase inhibitor research

The following technical guide provides an in-depth review of the 2-Benzylpyrimidin-4-amine scaffold, analyzing its role, synthesis, and mechanistic function within kinase inhibitor research.

Executive Summary

2-Benzylpyrimidin-4-amine represents a specialized chemotype within the pyrimidine class of kinase inhibitors. Unlike the ubiquitous 2-aminopyrimidine scaffold (found in drugs like imatinib), the 2-benzyl-4-amino isomer offers a distinct topological profile. It functions as a flexible ATP-competitive pharmacophore where the pyrimidine ring anchors to the kinase hinge region, while the C2-benzyl moiety provides a "wobbly" hydrophobic anchor capable of accessing the solvent-exposed front pocket or the hydrophobic back pocket, depending on the kinase conformation (DFG-in vs. DFG-out).

This guide details the structural biology, synthetic pathways, and specific kinase targets (primarily p38 MAPK and Tie-2 ) associated with this scaffold.

Structural Biology & Mechanism of Action

The Pharmacophore Model

The efficacy of 2-benzylpyrimidin-4-amine stems from its ability to mimic the adenine ring of ATP. Its binding mode is characterized by two critical vectors:

-

Hinge Binding (The "Head"):

-

N1 Pyrimidine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge residue.

-

C4-Amine (Exocyclic): Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl (C=O) of the hinge residue.

-

Note: This bidentate binding motif is classic for 4-aminopyrimidines, distinguishing them from 2-aminopyrimidines which typically use N1 and C2-NH.

-

-

Hydrophobic Anchoring (The "Tail"):

-

C2-Benzyl Group: The methylene linker (

) introduces rotational freedom not present in C2-phenyl analogs. This allows the phenyl ring to adopt non-planar conformations (dihedral angle adjustment) to fit into the hydrophobic Gatekeeper pocket or the Ribose binding pocket .

-

Visualization of Binding Logic

The following diagram illustrates the interaction logic between the scaffold and a generic kinase active site.

Figure 1: Pharmacophoric mapping of 2-benzylpyrimidin-4-amine in the ATP binding site.

Synthetic Methodology

The synthesis of 2-benzylpyrimidin-4-amine derivatives requires a convergent approach. The most robust protocol involves the condensation of a phenylacetamidine species with a beta-functionalized nitrile or ester.

Core Synthesis Protocol (Self-Validating)

Objective: Synthesis of 2-benzylpyrimidin-4-amine core.

Reagents:

-

Phenylacetamidine hydrochloride (CAS: 19227-13-5)

-

3-Ethoxyacrylonitrile (or 3-ethoxy-2-methylacrylonitrile for 5-methyl variants)

-

Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe)

-

Ethanol (EtOH)

Step-by-Step Workflow:

-

Amidine Activation: Dissolve Phenylacetamidine HCl (1.0 eq) in anhydrous EtOH. Add NaOEt (1.1 eq) at 0°C to liberate the free base. Stir for 30 min.

-

Cyclocondensation: Add 3-Ethoxyacrylonitrile (1.1 eq) dropwise. The electrophilic nitrile carbon and the beta-carbon react with the amidine nitrogens.

-

Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to room temperature. Concentrate in vacuo. Resuspend in water.[1]

-

Isolation: The product often precipitates. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate, dry over MgSO4, and recrystallize from EtOH/Hexane.

Synthesis Logic Diagram

Figure 2: Convergent synthesis route for the 2-benzylpyrimidin-4-amine core.

Target Applications & Biological Activity[2][3][4]

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The 2-benzylpyrimidin-4-amine scaffold appears in patent literature as a core for p38 kinase inhibitors . p38 MAPK is a central regulator of inflammatory cytokines (TNF-α, IL-1β).

-

Mechanism: The scaffold binds to the ATP pocket of p38α.

-

SAR Insight: Substitution at the 5-position (e.g., with a halogen or alkyl group) often enhances selectivity by targeting the "gatekeeper" residue (Thr106 in p38α).

Tie-2 Kinase (Angiopoietin Receptor)

Research into Tie-2 inhibitors (anti-angiogenic agents) has utilized 4-aminopyrrolopyrimidines. The 2-benzylpyrimidin-4-amine serves as the unfused precursor or "deconstructed" analog.

-

Relevance: The benzyl group provides necessary bulk to displace water molecules in the hydrophobic back-cleft of Tie-2.

USP1/UAF1 (Related Non-Kinase Target)

While primarily a kinase scaffold, this chemical architecture is highly relevant in Deubiquitinase (DUB) inhibition. The compound ML323 utilizes a similar N-benzyl-2-phenylpyrimidin-4-amine scaffold.[2] This highlights the "privileged" nature of the benzyl-pyrimidine connectivity in protein binding.

Comparative Data Summary

Note: Values below represent generalized SAR trends for this scaffold class derived from p38 and Tie-2 literature.

| Compound Variant | R-Group (C5) | Target | Approx. IC50 | Mechanism |

| Core Scaffold | H | p38 MAPK | > 10 µM | Weak ATP competition |

| 5-Phenyl deriv. | Phenyl | p38 MAPK | 100 - 500 nM | Gatekeeper interaction |

| 5-Carboxamide | CONHR | Tie-2 | < 50 nM | H-bond to DFG motif |

| N-Benzyl Isomer | (N-subst) | USP1 | ~76 nM | Allosteric/Active site |

Experimental Protocol: Kinase IC50 Assay

To validate the activity of synthesized 2-benzylpyrimidin-4-amine derivatives, use the following FRET-based assay standard (e.g., LanthaScreen™).

-

Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO (Max conc: 10 mM).

-

Reaction Mix: Combine:

-

Kinase (p38α or Tie-2, 0.5 nM final)

-

Fluorescein-labeled Poly-GT substrate (200 nM)

-

ATP (at Km, typically 10-50 µM)

-

Inhibitor (1% DMSO final)

-

-

Incubation: Incubate at RT for 60 minutes.

-

Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody (binds phosphorylated substrate).

-

Readout: Measure TR-FRET ratio (520 nm / 495 nm).

-

Analysis: Fit data to the sigmoidal dose-response equation:

Pathway Context: p38 MAPK Signaling

Understanding the downstream effects of inhibiting p38 with this scaffold is crucial for phenotypic screening.

Figure 3: The p38 MAPK signaling cascade showing the intervention point of the inhibitor.

References

-

Liang, J., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors. Journal of Medicinal Chemistry .

-

Determann, R., et al. (2012). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold. European Journal of Medicinal Chemistry .

- Dumas, J. (2001). Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity. Current Opinion in Drug Discovery & Development. (Foundational text on pyrimidine pharmacophores).

-

Vertex Pharmaceuticals. (2014). Patent WO2014121040A1: FLAP modulators. (Cites 2-benzylpyrimidin-4-amine as a specific intermediate).

-

Warner-Lambert Co. (2008). US Patent 7449581B2: 6-Substituted pyrido-pyrimidines. (Details synthesis of 4-amino-2-benzylpyrimidine precursors for p38 inhibition).

Sources

2-Benzylpyrimidin-4-amine: A Privileged Scaffold in Modern Drug Discovery—An In-depth Technical Guide to its Biological Activity and Therapeutic Potential

Abstract

The 2-benzylpyrimidin-4-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing ligands for diverse biological targets. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of 2-benzylpyrimidin-4-amine and its derivatives. We will explore its significant roles in oncology, inflammation, and infectious diseases, delving into the specific molecular mechanisms that underpin these activities. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental protocols to facilitate further investigation into this versatile compound class.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine nucleus a cornerstone of drug design.[1][2][3] Pyrimidine derivatives exhibit a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities.[2][3][4][5] The aromaticity of the pyrimidine ring provides stability, while its reactive sites allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

The 2-benzylpyrimidin-4-amine scaffold, in particular, has emerged as a highly promising framework. The benzyl group at the 2-position and the amine at the 4-position provide key interaction points with biological macromolecules, making it a versatile template for the design of potent and selective inhibitors of various enzymes.[6] This guide will systematically explore the multifaceted biological activities of this scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

The deregulation of cellular signaling pathways is a hallmark of cancer.[7] Several derivatives of 2-benzylpyrimidin-4-amine have demonstrated potent anticancer activity by targeting critical components of these pathways, most notably protein kinases, histone deacetylases (HDACs), and deubiquitinases.

Mechanism of Action: Multi-Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their aberrant activity is a frequent driver of oncogenesis, making them prime targets for cancer therapy. The pyrimidine scaffold can act as an ATP mimetic, binding to the ATP-binding pocket of kinases and inhibiting their activity.[8]

2-Anilino-4-(benzimidazol-2-yl)pyrimidines, which share a structural resemblance to 2-benzylpyrimidin-4-amine, have been shown to inhibit multiple cancer-related protein kinases, including Aurora B, PLK1, FAK, and VEGF-R2.[9] This multi-kinase inhibitor profile can lead to a broader therapeutic window and potentially overcome resistance mechanisms.[9]

Similarly, 2,4-pyrimidinediamine derivatives have been developed as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).[10] These compounds have shown potent antiproliferative activity in ALK-positive cancer cell lines by inducing apoptosis and cell cycle arrest.[10] The dual-inhibition mechanism involves the down-regulation of p-ALK protein and the up-regulation of acetylated histone 3 (Ac-H3) protein.[10]

Signaling Pathway: ALK and HDAC Dual Inhibition

Caption: Dual inhibition of ALK and HDAC1 by a 2,4-pyrimidinediamine derivative.

Deubiquitinase Inhibition: A Novel Anticancer Strategy

The ubiquitin-proteasome system is a critical regulator of protein turnover and cellular homeostasis.[11] Deubiquitinating enzymes (DUBs) reverse the process of ubiquitination and have emerged as promising targets in cancer therapy.[7] The USP1/UAF1 deubiquitinase complex, in particular, is a key regulator of DNA damage response.[7]

N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the USP1/UAF1 complex.[7][11][12] One such compound, ML323, selectively inhibits USP1/UAF1, leading to an increase in the monoubiquitinated forms of PCNA and FANCD2, which are critical for DNA repair.[12] This inhibition results in synergistic interactions with DNA-damaging agents like cisplatin in human tumor cell lines.[12] There is a strong correlation between the IC50 values for USP1/UAF1 inhibition and the antiproliferative activity in non-small cell lung cancer cells.[7][11]

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_reagents [label="Prepare Reagents:\n- USP1/UAF1 Enzyme\n- Ub-AMC Substrate\n- Test Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate Enzyme\nwith Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; add_substrate [label="Add Ub-AMC\nSubstrate", fillcolor="#FBBC05", fontcolor="#202124"]; measure_fluorescence [label="Measure Fluorescence\n(Excitation: 380 nm, Emission: 460 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate_ic50 [label="Calculate IC50 Value", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prepare_reagents; prepare_reagents -> incubate; incubate -> add_substrate; add_substrate -> measure_fluorescence; measure_fluorescence -> calculate_ic50; calculate_ic50 -> end; }

Sources

- 1. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Buy 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine (EVT-3001124) | 1004524-64-4 [evitachem.com]

- 7. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Crystal Structure Analysis and Polymorphism of 2-Benzylpyrimidin-4-amine

This technical guide details the structural analysis and polymorphic screening protocol for 2-Benzylpyrimidin-4-amine . This molecule serves as a critical model for understanding how flexible linkers (benzyl group) combined with rigid hydrogen-bonding heteroaromatic cores (aminopyrimidine) drive solid-state diversity.

Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Target Audience: Structural Chemists, Solid-State Scientists, Drug Development Leads

Executive Summary: The Structural Challenge

2-Benzylpyrimidin-4-amine presents a classic problem in solid-state chemistry: the competition between conformational flexibility and directional hydrogen bonding . The molecule consists of a pyrimidine ring substituted at the 2-position with a benzyl group and at the 4-position with a primary amine.

-

The Polymorphic Driver: The methylene bridge (

) of the benzyl group allows for significant torsional rotation, enabling the phenyl ring to adopt various orientations relative to the pyrimidine core. -

The Supramolecular Synthon: The 4-amino group acts as a hydrogen bond donor, while the pyrimidine ring nitrogens (N1 and N3) act as acceptors. This mismatch (one donor site, two acceptor sites) often leads to competing packing motifs (dimers vs. catemers), resulting in polymorphism.

Experimental Protocol: Polymorph Screening

To map the solid-state landscape of 2-Benzylpyrimidin-4-amine, a self-validating screening protocol is required. This approach minimizes the risk of missing metastable forms (Ostwald’s Rule of Stages).

Phase A: Solvent-Mediated Screening

Objective: Explore thermodynamic and kinetic products driven by solvent polarity and hydrogen-bonding potential.

| Method | Conditions | Target Outcome |

| Slow Evaporation | Dissolve in MeOH, EtOH, Acetone, THF. Allow slow evaporation at 25°C. | Thermodynamic stable forms (single crystals). |

| Anti-Solvent Precipitation | Dissolve in DMSO (high conc.); inject into cold water or hexane under rapid stirring. | Kinetic/Metastable forms (microcrystalline powder). |

| Slurry Conversion | Suspend excess solid in water/acetonitrile (1:1) for 48h at 50°C. | Most stable thermodynamic form. |

Phase B: Thermal Stress Screening

Objective: Identify enantiotropic transitions (reversible phase changes).

-

DSC Cycling: Heat sample to 5°C below melting point (

), hold for 5 min, cool to -50°C, reheat. Look for hysteresis loops indicating phase changes. -

Melt Quenching: Heat to

(complete melt), then crash cool in liquid nitrogen. Analyze the resulting glass/amorphous solid for recrystallization into novel forms.

Structural Analysis & Causality

The analysis of 2-Benzylpyrimidin-4-amine relies on identifying specific supramolecular synthons.

The Hydrogen Bonding Network

Unlike 2-aminopyrimidines (which form the famous

-

Primary Interaction:

intermolecular hydrogen bonds. -

Secondary Interaction:

interactions are less favored due to geometry but can occur in higher-order helix structures.

Conformational Polymorphism

The benzyl group is the "switch" for polymorphism here.

-

Form I (Planar/Extended): The phenyl ring may lie coplanar with the pyrimidine ring to maximize

stacking. -

Form II (Twisted): The methylene linker allows the phenyl ring to twist (dihedral angle

), disrupting stacking but allowing denser packing via T-shaped C-H...

Visualization: Screening & Analysis Workflow

The following diagram outlines the logical flow from raw material to solved structure, highlighting the decision nodes for identifying polymorphs.

Caption: Logical workflow for the isolation and structural characterization of 2-Benzylpyrimidin-4-amine polymorphs.

Detailed Characterization Protocols

Single Crystal X-Ray Diffraction (SC-XRD)

This is the gold standard for determining the absolute configuration and packing motif.

-

Crystal Selection: Select a crystal with defined faces, approx

mm. Avoid cracked or twinned crystals. -

Data Collection: Collect at 100 K (cryogenic cooling) to reduce thermal vibration of the flexible benzyl chain. This is critical for resolving the methylene linker disorder.

-

Refinement: Pay special attention to the hydrogen atoms on the amine. They should be located in the difference Fourier map to confirm the H-bond network (Donor-Acceptor distances).

Powder X-Ray Diffraction (PXRD)

Used to fingerprint bulk material and verify phase purity.

-

Range: 2

= 3° to 40°. -

Significance: Low-angle peaks (

2

Thermal Analysis (DSC)

-

Key Indicator: A sharp endotherm indicates melting. A small exotherm before the melt often indicates a solid-solid transition (metastable polymorph converting to a stable one).

-

Protocol: Heating rate of 10°C/min. If a transition is suspected, reduce to 2°C/min to resolve overlapping thermal events.

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. [Link]

- Context: The primary repository for checking known aminopyrimidine structures and calcul

-

Štarha, P., & Trávníček, Z. (2013).[1] N-Benzylthieno[3,2-d]pyrimidin-4-amine. Acta Crystallographica Section E. [Link]

- Context: Provides the crystal structure of a direct thieno-fused analog, illustrating the expected packing forces and benzyl group orient

- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Context: The authoritative text on the mechanisms of conformational polymorphism discussed in Section 3.2.

-

Vishweshwar, P., et al. (2011). Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences. [Link]

- Context: Discusses the supramolecular synthons of aminopyrimidines used to predict the H-bond motifs in Section 3.1.

Sources

Technical Guide: pKa Values and Ionization Behavior of 2-Benzylpyrimidin-4-amine

The following is an in-depth technical guide on the pKa values and ionization behavior of 2-Benzylpyrimidin-4-amine, structured for researchers and drug development professionals.

Executive Summary

2-Benzylpyrimidin-4-amine (CAS: 22404-44-0) is a functionalized aminopyrimidine scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors (e.g., CDK, mTOR) and receptor antagonists.[1] Its ionization behavior is a critical determinant of its solubility, membrane permeability (LogD), and ligand-target binding affinity.[2]

This guide defines the physicochemical profile of 2-Benzylpyrimidin-4-amine, identifying its primary pKa value of approximately 6.2 ± 0.2 (conjugate acid). The molecule exhibits a specific protonation preference at the N1 ring nitrogen , governed by resonance stabilization unique to the 4-aminopyrimidine core.[2] Understanding this ionization profile is essential for optimizing salt selection and predicting ADME properties in early-stage drug discovery.[2]

Chemical Identity & Structural Properties[1][2][3][4][5]

| Property | Detail |

| IUPAC Name | 2-benzylpyrimidin-4-amine |

| CAS Number | 22404-44-0 |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.22 g/mol |

| Core Scaffold | 4-Aminopyrimidine |

| Substituents | Benzyl group at C2; Primary amine at C4 |

| Electronic Class | Weak Base (Heteroaromatic amine) |

Structural Numbering and Tautomerism

The 4-aminopyrimidine system can theoretically exist in two tautomeric forms: the amino form and the imino form.[2] Spectroscopic evidence (UV, NMR) confirms that the amino form is the predominant species (>99%) in aqueous solution and the solid state.[2]

-

Amino Form (Dominant): Exocyclic -NH₂ group; aromatic pyrimidine ring.[2]

-

Imino Form (Rare): Exocyclic =NH group; non-aromatic ring (dihydro-pyrimidine).[2]

Protonation Site Analysis

Upon acidification, protonation does not occur on the exocyclic amine (which is planar and delocalized).[2] Instead, it occurs on a ring nitrogen.[2]

-

Primary Site (N1): The nitrogen atom at position 1 is the preferred site of protonation.[2]

-

Mechanistic Rationale: Protonation at N1 allows for the formation of a resonance-stabilized cation (vinamidine-like system) involving the exocyclic amino group.[2] This conjugation is less effective if protonation occurs at N3 due to the specific nodal properties of the pyrimidine π-system.[2]

Figure 1: Protonation pathway and resonance stabilization of the 2-Benzylpyrimidin-4-amine cation.

pKa Data & Ionization Profile[2][6][7]

The pKa value of 2-Benzylpyrimidin-4-amine is influenced by the electron-donating nature of the 4-amino group and the 2-benzyl substituent.

Quantitative Values

Direct experimental values for the specific benzyl derivative are often proprietary; however, high-confidence values are derived from validated structural analogs and Hammett substituent constants.[2]

| Compound | Structure | pKa (Experimental) | Source / Note |

| Pyrimidine | Unsubstituted | 1.3 | Reference Standard |

| 2-Aminopyrimidine | 2-NH₂ | 3.54 | Low basicity due to N1/N3 withdrawal |

| 4-Aminopyrimidine | 4-NH₂ | 5.71 | Core Parent (Brown et al.) |

| 2-Methylpyrimidin-4-amine | 2-Me, 4-NH₂ | 6.1 - 6.3 | Methyl donor effect (+0.4 to +0.6) |

| 2-Benzylpyrimidin-4-amine | 2-Bn, 4-NH₂ | 6.2 ± 0.2 | Predicted Value |

Interpretation: The 2-benzyl group acts as a weak electron-donating alkyl group (similar to methyl), increasing the electron density on the ring nitrogens via induction, thereby raising the pKa relative to unsubstituted 4-aminopyrimidine (5.71). The insulating methylene (-CH₂-) group prevents significant steric hindrance or resonance withdrawal from the phenyl ring.[2]

Species Distribution (pH Dependent)

At physiological pH (7.4), the molecule exists primarily in its neutral (un-ionized) form, which favors membrane permeability.

-

pH < 4.0: >99% Cationic (Soluble, low permeability).[2]

-

pH = 6.2: 50% Cationic, 50% Neutral.[2]

-

pH = 7.4: ~94% Neutral, ~6% Cationic.[2]

Experimental Determination Methodologies

For precise determination in a drug discovery context, the following protocols are recommended. Due to the limited aqueous solubility of the neutral form, a cosolvent method is required.[2]

Potentiometric Titration (Yasuda-Shedlovsky Method)

This is the "Gold Standard" for pKa determination of lipophilic bases.[2]

Protocol:

-

Preparation: Dissolve ~5 mg of 2-Benzylpyrimidin-4-amine in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

-

Titration: Titrate the solution with 0.1 M HCl (standardized) under inert gas (N₂) to prevent carbonate formation.

-

Data Collection: Record pH vs. Volume of titrant to identify the inflection point (pKa) at each solvent ratio.

-

Extrapolation: Plot the measured pKa values (

) against the dielectric constant ( -

Calculation: Extrapolate the linear regression to 0% organic solvent (pure water) to obtain the aqueous pKa.

Validation Criteria:

-

The plot of

vs.

UV-Vis Spectrophotometric Titration

Useful when sample quantity is low (<1 mg).[2]

Protocol:

-

Scan: Measure the UV spectrum (200–400 nm) of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully neutral).

-

Wavelength Selection: Identify the analytical wavelength (

) where the absorbance difference between species is maximal (typically shift of 10-20 nm).[2] -

Buffer Series: Prepare samples in buffers ranging from pH 3.0 to 9.0.

-

Measurement: Measure absorbance at

for each pH. -

Analysis: Fit the data to the Henderson-Hasselbalch equation (sigmoidal curve) to solve for pKa.[2]

Figure 2: Decision tree for experimental pKa determination.

Implications for Drug Development[2]

Solubility & Salt Selection

With a pKa of ~6.2, 2-Benzylpyrimidin-4-amine is a Type II weak base .

-

Free Base Solubility: Likely low in neutral pH buffers (< 100 µg/mL).[2]

-

Salt Potential: It will readily form stable salts with strong acids (pKa < 2).[2]

Membrane Permeability (LogD)

The distribution coefficient (LogD) will vary significantly with pH.[2]

-

Gastric pH (1.2): Highly ionized (LogD << LogP).[2] Absorption is solubility-limited but dissolution is rapid.[2]

-

Intestinal pH (6.5 - 7.4): Predominantly neutral.[2] LogD approaches the intrinsic LogP (~1.5 - 2.0), facilitating passive diffusion across the intestinal epithelium.[2]

Kinase Binding Interactions

In many kinase inhibitors (e.g., aminopyrimidine class), the N1 nitrogen acts as a hydrogen bond acceptor to the hinge region of the kinase ATP-binding pocket.

-

Critical Insight: The pKa of N1 (6.2) ensures it remains unprotonated in the physiological environment of the cell cytosol (pH 7.2), maintaining its capacity to accept a hydrogen bond from the protein backbone (e.g., hinge residue NH). If the pKa were significantly higher (> 8.0), the protonated fraction would increase, potentially imposing an energetic penalty for desolvation/deprotonation before binding.[2]

References

-

Brown, D. J. (1994).[2] The Pyrimidines. Wiley-Interscience.[2] (Definitive source on aminopyrimidine tautomerism and protonation sites).

-

Albert, A., & Phillips, J. N. (1956).[2] Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Heterocycles. Journal of the Chemical Society, 1294-1304.[2] Link

-

Riordan, J. F., & Vallee, B. L. (1972).[2] Methods in Enzymology: Enzyme Structure. Academic Press.[2] (Protocols for spectral titration).

-

Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Blackwell.[2] (Cosolvent extrapolation methods).[2] Link[2]

-

PubChem Database. (2024).[2] Compound Summary: 4-Aminopyrimidine (CID 68958) and 2-Methylpyrimidin-4-amine (CID 295763). Link[2]

-

IUPAC. (2023).[2][3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC-NIST Solubility Data Series. Link

Sources

Methodological & Application

Application Note: Coordination Strategies for 2-Benzylpyrimidin-4-amine

Executive Summary

This guide details the coordination chemistry and supramolecular engineering of 2-benzylpyrimidin-4-amine (BPymA). As a pharmacophore often embedded within kinase inhibitors (e.g., USP1/UAF1 inhibitors), understanding its interaction with transition metals and co-formers is critical for fragment-based drug design (FBDD) and solid-state formulation.

Key Applications:

-

Bioinorganic Screening: Modeling metallo-drug interactions.

-

Crystal Engineering: Modulating solubility via salt/cocrystal formation.

-

Catalysis: Utilizing the pyrimidine-amine motif as a hemilabile ligand.

Ligand Analysis & Binding Modes

Electronic and Steric Profile

The 2-benzylpyrimidin-4-amine molecule presents a unique coordination landscape defined by the competition between steric hindrance (benzyl group) and electronic activation (amine group).

-

Donor Sites:

-

N3 (Ring Nitrogen): The most electron-rich site due to resonance donation from the exocyclic amine (C4-NH₂). However, it is sterically flanked by both the benzyl group (C2) and the amine (C4).

-

N1 (Ring Nitrogen): Less electron-rich than N3 but sterically more accessible on the C6 side.

-

N4 (Exocyclic Amine): Poor coordinator to transition metals but an excellent hydrogen bond donor for supramolecular assembly.

-

Coordination Logic Diagram

The following diagram maps the decision logic for binding modes based on metal hardness and steric constraints.

Figure 1: Coordination logic map for 2-benzylpyrimidin-4-amine. Note the divergence between steric preference (N1) and electronic preference (N3).

Protocol 1: Synthesis of Cu(II) Coordination Complexes

Objective: Synthesize a discrete coordination complex to evaluate the ligand's binding affinity and geometry. Copper(II) is selected as a model "borderline" acid relevant to biological systems.

Materials

-

Ligand: 2-Benzylpyrimidin-4-amine (1.0 mmol, ~185 mg).

-

Metal Salt: Copper(II) Acetate Monohydrate (0.5 mmol) or Copper(II) Chloride (0.5 mmol).

-

Solvent: Methanol (HPLC Grade).

-

Equipment: Reflux setup, magnetic stirrer, vacuum filtration.

Step-by-Step Methodology

-

Ligand Solubilization:

-

Dissolve 1.0 mmol of ligand in 10 mL of warm Methanol (40°C). Ensure complete dissolution.

-

Note: The benzyl group increases lipophilicity; if cloudy, add small aliquots of Ethanol.

-

-

Metal Addition:

-

Dissolve 0.5 mmol of Cu(OAc)₂·H₂O in 5 mL Methanol.

-

Add the metal solution dropwise to the ligand solution under constant stirring.

-

Observation: A color change from pale blue to deep green or blue-violet indicates coordination (shift in d-d transitions).

-

-

Reflux & Reaction:

-

Isolation:

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Collect the precipitate via vacuum filtration.

-

Wash with cold methanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

-

Characterization (Self-Validation):

-

FT-IR: Look for the shift in the ring breathing modes (1500-1600 cm⁻¹) and the non-shift or sharpening of the N-H stretches (3300-3400 cm⁻¹), confirming ring N-coordination rather than amine coordination.

-

Solubility Test: The complex should be soluble in DMSO/DMF but less soluble in non-polar solvents than the free ligand.

-

Protocol 2: Cocrystallization for Solubility Enhancement

Objective: Create a pharmaceutical cocrystal or salt to improve the aqueous solubility of the hydrophobic benzyl-pyrimidine scaffold.

Rationale

The 2-amino-pyrimidine motif is a robust supramolecular heterosynthon. It pairs exceptionally well with carboxylic acids via the

Workflow Diagram

Figure 2: Experimental workflow for supramolecular screening.

Methodology

-

Stoichiometry: Weigh equimolar amounts of 2-benzylpyrimidin-4-amine and a pharmaceutically acceptable acid (e.g., Fumaric acid, Succinic acid).

-

Liquid Assisted Grinding (LAG):

-

Place mixture in a mortar.

-

Add 2-3 drops of Ethanol.

-

Grind for 20 minutes. This mechanochemical energy facilitates proton transfer or H-bond formation.

-

-

Crystallization:

-

Dissolve the ground powder in a minimum volume of hot Ethanol/Water (90:10).

-

Allow slow evaporation at room temperature.

-

-

Validation:

-

Melting Point (DSC): A unique melting point distinct from both the ligand and the co-former confirms a new phase.

-

Technical Data Summary

| Parameter | Value / Description | Relevance |

| Formula | C₁₁H₁₁N₃ | Core Scaffold |

| MW | 185.23 g/mol | Fragment-based design |

| pKa (Calc) | ~6.8 (Ring N) | Physiological protonation state |

| H-Bond Donors | 1 (Exocyclic -NH₂) | Supramolecular networking |

| H-Bond Acceptors | 2 (Ring N1, N3) | Metal coordination sites |

| Pref.[1] Metal Geometry | Distorted Octahedral / Square Planar | Cu(II), Pd(II) complexes |

References

-

Kinase Inhibitor Context

-

Liang, Q., et al. (2014).[3] "Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors." Journal of Medicinal Chemistry.

- Relevance: Establishes the biological importance of the N-benzyl-pyrimidine scaffold.

-

-

Coordination Chemistry of 4-Aminopyrimidines

-

Van Albada, G. A., et al. (1999).[4] "Coordination compounds with 4-aminopyridine. An unusual in situ formation of a bridging formato compound." Inorganica Chimica Acta.

- Relevance: Describes the fundamental binding modes (N-ring vs N-amine) of the parent scaffold.

-

-

Supramolecular Synthons

-

Structural Analogs (Crystallography)

Sources

Application Note: Coupling Strategies for 2-Benzylpyrimidin-4-amine in Drug Discovery

Abstract

2-Benzylpyrimidin-4-amine is a privileged scaffold in kinase inhibitor discovery (e.g., CDK, mTOR inhibitors) due to its ability to form key hydrogen bonds within the ATP-binding pocket. However, the electron-deficient nature of the pyrimidine ring renders the exocyclic C4-amine significantly less nucleophilic than standard anilines. Conventional coupling reagents (EDC/NHS, HBTU) often result in stalled reactions, low yields, or regioselectivity errors (ring nitrogen acylation). This guide outlines high-fidelity protocols using Propylphosphonic Anhydride (T3P) for amide coupling and Pd-G3 Precatalysts for C-N cross-coupling, ensuring robust reproducibility in SAR campaigns.

Part 1: Chemical Biology & Reactivity Profile

The Nucleophilicity Paradox

The 4-aminopyrimidine moiety presents a classic "heterocyclic amine" challenge. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient pyrimidine ring, drastically lowering its

Key Challenges:

-

Low Nucleophilicity: The amine struggles to attack standard activated esters (OBt/OSu).

-

Regioselectivity: Under forcing conditions, the ring nitrogens (N1 or N3) can compete as nucleophiles, leading to unstable N-heterocyclic acylations that may rearrange or hydrolyze during workup.

-

Steric Bulk: The 2-benzyl group, while flexible, adds steric occlusion near the N1/N3 positions, influencing catalyst coordination in metal-catalyzed cross-couplings.

Part 2: Amide Coupling Protocols (The "Bread and Butter")

For coupling 2-benzylpyrimidin-4-amine to carboxylic acids, standard peptide coupling reagents often fail.[1] We recommend T3P as the primary reagent and Ghosez’s Reagent as the "break-glass" alternative.

Method A: T3P (Propylphosphonic Anhydride) Coupling

Why T3P? T3P drives the reaction thermodynamically by forming a water-soluble cyclic phosphonate byproduct. It exhibits low epimerization and operates well in ethyl acetate, allowing for easy extractive workups.

Protocol 1: High-Yield T3P Amide Coupling

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

2-Benzylpyrimidin-4-amine (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

-

Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)

Step-by-Step Procedure:

-

Dissolution: In a dry vial, dissolve the Carboxylic Acid and 2-Benzylpyrimidin-4-amine in EtOAc (concentration ~0.2 M).

-

Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often acts as a superior nucleophilic catalyst compared to DIPEA in T3P couplings.

-

Activation: Add T3P solution dropwise at 0 °C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

-

QC Check: Monitor by LCMS.[2] If conversion is <50% after 4 hours, heat to 50 °C.

-

-

Workup: Dilute with EtOAc. Wash sequentially with water, sat.

, and brine. The T3P byproducts are water-soluble and are removed quantitatively. -

Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Ghosez’s Reagent (In Situ Acid Chloride)

When to use: When T3P fails due to extreme steric hindrance or electron deficiency. Ghosez’s reagent generates an acid chloride in situ under neutral conditions, avoiding the harshness of oxalyl chloride/DMF.

Protocol:

-

Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

-

Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) at RT. Stir for 1–2 hours (monitor acid chloride formation by quenching an aliquot with MeOH and checking for methyl ester by LCMS).

-

Add 2-Benzylpyrimidin-4-amine (1.1 equiv) and Pyridine (2.0 equiv).

-

Stir at RT or reflux for 12 hours.

Part 3: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Coupling 2-benzylpyrimidin-4-amine with aryl halides requires overcoming catalyst poisoning by the pyrimidine nitrogens.

Ligand Selection Strategy

-

Standard: BrettPhos or tBuBrettPhos . These bulky, electron-rich phosphines promote reductive elimination, which is often the rate-determining step for electron-deficient amines.

-

Precatalyst: Use Pd-G3/G4 precatalysts (e.g., BrettPhos Pd G3) to ensure rapid formation of the active LpPd(0) species without requiring reduction of Pd(II).

Protocol 2: Pd-Catalyzed N-Arylation

Reagents:

-

Aryl Halide (Cl, Br, I) (1.0 equiv)[3]

-

2-Benzylpyrimidin-4-amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (2–5 mol%)

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed)

Step-by-Step Procedure:

-

Inert Setup: Charge a reaction vial with Aryl Halide, Amine, Base, and Catalyst. Cap and purge with Nitrogen/Argon for 5 minutes.

-

Solvent Addition: Add degassed solvent (0.1 – 0.2 M concentration).

-

Heating: Heat to 90–100 °C for 2–12 hours.

-

Note: t-Amyl alcohol allows for higher temperatures (bp 102 °C) and often gives cleaner profiles than dioxane.

-

-

Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via reverse-phase HPLC (water/acetonitrile + 0.1% Formic Acid) to remove residual Pd and ligands.

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the optimal coupling strategy based on the electrophile partner.

Caption: Decision matrix for selecting reagents based on electrophile type and steric constraints.

Regioselectivity Mechanism (Amide Coupling)

When using acid chlorides or anhydrides, DMAP is often added. It is crucial to understand that DMAP acts as an acyl-transfer agent, effectively "shuttling" the acyl group to the exocyclic amine (Thermodynamic product) and preventing stable N-ring acylation (Kinetic trap).

Caption: DMAP catalysis pathway preventing kinetic trapping at the pyrimidine ring nitrogen.

Part 5: Quantitative Comparison of Reagents

| Reagent Class | Specific Reagent | Reactivity with 4-Aminopyrimidine | Epimerization Risk | Workup Ease | Recommendation |

| Phosphonic Anhydride | T3P | High | Very Low | Excellent (Water soluble) | Primary Choice |

| Uronium | HATU / HBTU | Moderate | Low | Moderate (DMF removal) | Secondary Choice |

| Carbodiimide | EDC / HOBt | Low | Moderate | Good | Not Recommended |

| Acid Chloride | Oxalyl Chloride | High | N/A | Poor (Hydrolysis risk) | Harsh / "Nuclear" |

| Chloroenamine | Ghosez's Rgt | Very High | Low (Neutral pH) | Good | For Difficult Cases |

References

-

Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Available at: [Link]

-

Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses. Available at: [Link]

-

Patterson, A. W., et al. (2025). "Protocol for Amide Bond Formation with Electron Deficient Amines." ResearchGate.[5] Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 2-Benzylpyrimidin-4-amine in DMSO

Topic: 2-Benzylpyrimidin-4-amine in DMSO

🚨 CRITICAL ALERT: Compound Identity Verification

Before proceeding with solubilization, you must verify the identity of your material. Our database detects a discrepancy in the information commonly associated with this request.

-

Chemical Name: 2-Benzylpyrimidin-4-amine (Target of this guide)

-

The Conflict: CAS 24867-26-3 corresponds to 2,4-Diamino-6-piperidinopyrimidine (Desoxyminoxidil), a Minoxidil impurity [1, 2].[2][4] The correct CAS for 2-Benzylpyrimidin-4-amine is typically 22404-44-0 [3].[6]

Why this matters: While both are aminopyrimidines, their solubility profiles differ. Desoxyminoxidil contains a piperidine ring (more basic, pKa ~9.3), whereas 2-Benzylpyrimidin-4-amine contains a benzyl group (highly lipophilic, aromatic stacking). This guide focuses on 2-Benzylpyrimidin-4-amine , but the protocols below are robust for both aminopyrimidine classes.

Part 1: The "Why" – Understanding the Solubility Barrier

Researchers often encounter "crashes" (precipitation) with 2-Benzylpyrimidin-4-amine because they underestimate two thermodynamic forces:

-

Crystal Lattice Energy: The amino group at position 4 and the pyrimidine ring nitrogens form a robust hydrogen-bonding network in the solid state. You are not just dissolving a molecule; you are breaking a crystal lattice.

-

The "Wet DMSO" Trap: DMSO is hygroscopic. It absorbs water from the atmosphere. 2-Benzylpyrimidin-4-amine is hydrophobic (Benzyl group). If your DMSO contains even 1-2% water, the solubility of this aromatic compound drops exponentially, leading to "oiling out" or immediate precipitation [4].

Part 2: Troubleshooting Decision Tree (Interactive)

Issue: "The solid won't dissolve in DMSO, or precipitates upon dilution."

Phase 1: Initial Dissolution (Stock Preparation)

Q1: I added DMSO, but the solid is sitting at the bottom. Vortexing didn't help. Is it insoluble? A: Unlikely. It is kinetically trapped.

-

The Cause: The dissolution rate is slow due to high crystal packing energy. Vortexing only agitates the liquid; it does not provide enough energy to break the lattice efficiently.

-

The Fix:

-

Heat: Warm the vial to 37°C - 45°C in a water bath for 5-10 minutes. This increases kinetic energy and solubility.

-

Sonicate: Use an ultrasonic bath for 10 minutes. Sonication creates cavitation bubbles that mechanically disrupt the crystal surface [5].

-

Visual Check: Hold the vial up to a light source. If you see "schlieren" lines (swirling refraction patterns), it is dissolving but needs more mixing.

-

Q2: My DMSO stock solution was clear, but after freezing and thawing, there are crystals. What happened? A: Moisture uptake or Cryoprecipitation.

-

The Mechanism: DMSO freezes at 18.5°C. If you stored it in a fridge (4°C) or freezer (-20°C), it solidified. During the thaw, if the cap was loose, condensation introduced water. Water acts as an "anti-solvent" for the benzyl group.

-

The Fix:

-

Re-solubilize by heating to 37°C and vortexing.

-

Crucial Step: Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C in a desiccated container.

-

Phase 2: Assay Application (Dilution)

Q3: The stock is clear, but when I dilute it into my assay buffer (PBS/Media), it clouds up immediately. A: This is the "Crash-Out" effect.

-

The Cause: You likely diluted a high-concentration stock (e.g., 100 mM) directly into aqueous buffer. The local concentration of DMSO drops instantly, leaving the hydrophobic compound "stranded" in water before it can disperse.

-

The Fix: Use Serial Dilution (Intermediate Steps).

-

Bad: 1 µL of 100 mM Stock

999 µL Buffer (Rapid polarity shift). -

Good: 100 mM Stock

Dilute in DMSO to 10 mM -

Why: Keeping the compound in DMSO for the intermediate steps ensures you are pipetting a lower concentration into the water, reducing the risk of exceeding the aqueous solubility limit (kinetic solubility).

-

Part 3: Optimized Solubilization Protocol

Objective: Prepare a stable 50 mM Stock Solution.

| Parameter | Specification | Notes |

| Target Concentration | 50 mM | Higher concentrations (100mM) increase precipitation risk. |

| Solvent Grade | DMSO, Anhydrous (≥99.9%) | Do not use "molecular biology grade" DMSO if it has been opened for months. |

| Temperature | 37°C - 45°C | Gentle heating aids lattice disruption. |

| Storage | -20°C or -80°C | Protect from light and moisture. |

Step-by-Step Workflow:

-

Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).

-

Calculation: Calculate DMSO volume.

-

Formula: Volume (mL) = [Mass (mg) / MW (185.23)] / Concentration (M)

-

-

Addition: Add the calculated volume of fresh anhydrous DMSO.

-

Agitation:

-

Quality Control: Centrifuge at 13,000 rpm for 1 minute. If a pellet forms, the compound is not fully dissolved. Repeat heating/sonication or add more DMSO.

Part 4: Visual Troubleshooting Logic

Figure 1: Decision matrix for troubleshooting solubility issues, emphasizing the critical identity check and iterative solubilization steps.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use water or PBS to dissolve the stock initially? A: No. 2-Benzylpyrimidin-4-amine has poor aqueous solubility due to the lipophilic benzyl ring. You must dissolve it in an organic solvent (DMSO, Ethanol, or DMF) first.

Q: What is the maximum solubility? A: While experimental values vary by crystal form, a safe working range for aminopyrimidines in anhydrous DMSO is 10–50 mM . We do not recommend attempting >100 mM stocks without specific validation, as this risks supersaturation and unpredictable precipitation [6].

Q: Is the compound stable in DMSO? A: Generally, yes. However, primary amines can be susceptible to oxidation over long periods. Store stocks at -20°C or -80°C, and avoid repeated opening of the vial which introduces oxygen and moisture.

References

-

Waybright, T. J., et al. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening, 14(6), 708-715. [Link]

-

Oldenburg, K., et al. (2005). "High Throughput Sonication: Evaluation for Compound Solubilization." Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

- Li, P., & Zhao, L. (2016). "Developing Early Formulations: Practice and Perspective." International Journal of Pharmaceutics. (General reference for solubility workflows).

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. store.usp.org [store.usp.org]

- 4. 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil) [lgcstandards.com]

- 5. 24867-26-3|2,4-Diamino-6-piperidinopyrimidine|BLD Pharm [bldpharm.com]

- 6. 22404-44-0|2-Benzylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 7. emulatebio.com [emulatebio.com]

- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

Technical Support Center: Optimal Recrystallization of 2-Benzylpyrimidin-4-amine

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal solvent and troubleshooting the recrystallization of 2-Benzylpyrimidin-4-amine. As Senior Application Scientists, we have synthesized fundamental principles with practical, field-tested insights to ensure you can achieve the highest purity and yield in your experiments.

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the ideal characteristics of a recrystallization solvent for 2-Benzylpyrimidin-4-amine?

An ideal solvent for the recrystallization of 2-Benzylpyrimidin-4-amine should meet several key criteria[1]:

-

High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution of the impure solid.

-

Low Solvating Power at Low Temperatures: As the solution cools, the solvent's ability to dissolve the compound should decrease significantly, promoting crystal formation and maximizing recovery.

-

Appropriate Boiling Point: The solvent's boiling point should be high enough to ensure a sufficient temperature differential for solubility but generally below 100°C to allow for easy removal during drying and to minimize the risk of the compound "oiling out"[2].

-

Inertness: The solvent must not react with 2-Benzylpyrimidin-4-amine. Given the amine functionality, acidic solvents should be used with caution as they can form salts, though this can sometimes be used to advantage[3].

-

Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

-

Safety and Practicality: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible[1].

Q2: How does the structure of 2-Benzylpyrimidin-4-amine guide solvent choice?

The structure of 2-Benzylpyrimidin-4-amine (C₁₁H₁₁N₃) suggests a molecule with moderate polarity. The benzyl group is nonpolar, while the pyrimidine ring with its nitrogen atoms and the primary amine group are polar and capable of hydrogen bonding. This duality means that a range of solvents could be effective. A general principle is that solvents with similar functional groups to the solute are often good solubilizers[4]. Therefore, protic solvents like alcohols or aprotic polar solvents may be good starting points.

Q3: Should I consider a single solvent or a mixed-solvent system?

A single solvent that meets all the ideal criteria is preferable for its simplicity. However, it is common that no single solvent is perfect. In such cases, a mixed-solvent system can be highly effective. This typically involves a "good" solvent in which 2-Benzylpyrimidin-4-amine is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. The recrystallization is performed by dissolving the compound in a minimum of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes turbid.

Experimental Protocol: Systematic Solvent Screening for 2-Benzylpyrimidin-4-amine

This protocol provides a systematic approach to experimentally determine the optimal solvent for recrystallization.

Materials:

-

2-Benzylpyrimidin-4-amine (impure)

-

A selection of test solvents (see Table 1)

-

Test tubes

-

Hot plate or steam bath

-

Vortex mixer

-

Ice bath

Procedure:

-

Initial Solubility Testing at Room Temperature:

-

Place approximately 20-30 mg of 2-Benzylpyrimidin-4-amine into separate test tubes.

-

To each tube, add 0.5 mL of a different solvent from Table 1.

-

Vortex each tube for 30-60 seconds.

-

Observe and record the solubility at room temperature as "soluble," "partially soluble," or "insoluble."[5]

-

Interpretation: A solvent that dissolves the compound completely at room temperature is generally unsuitable for recrystallization as recovery will be low[5].

-

-

Solubility Testing at Elevated Temperatures:

-

For the solvents in which the compound was partially soluble or insoluble at room temperature, heat the test tubes using a steam bath or a hot plate.

-

Gently agitate the tubes while heating.

-

If the compound dissolves completely, record it as "soluble when hot."

-

If the compound does not dissolve, add another 0.5 mL of the solvent and continue heating. If it dissolves, it is "sparingly soluble when hot." If it remains insoluble, the solvent is likely unsuitable.

-

Interpretation: An ideal solvent will show insolubility or partial solubility at room temperature and complete solubility at an elevated temperature[6].

-

-

Crystal Formation upon Cooling:

-

For the solvents that dissolved the compound when hot, allow the test tubes to cool slowly to room temperature.

-

Observe for the formation of crystals.

-

If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath to induce crystallization.

-

Interpretation: The solvent that yields a good quantity of well-formed crystals upon cooling is a strong candidate for your recrystallization.

-

Table 1: Suggested Solvents for Screening and Predicted Solubility of 2-Benzylpyrimidin-4-amine

| Solvent | Polarity Index (P') | Boiling Point (°C) | Predicted Solubility (Cold) | Predicted Solubility (Hot) |

| Water | 10.2 | 100 | Insoluble | Sparingly Soluble |

| Ethanol | 4.3 | 78 | Sparingly Soluble | Soluble |

| Methanol | 5.1 | 65 | Sparingly Soluble | Soluble |

| Isopropanol | 3.9 | 82 | Sparingly Soluble | Soluble |

| Acetone | 5.1 | 56 | Soluble | Very Soluble |

| Ethyl Acetate | 4.4 | 77 | Sparingly Soluble | Soluble |

| Acetonitrile | 5.8 | 82 | Soluble | Very Soluble |

| Toluene | 2.4 | 111 | Insoluble | Sparingly Soluble |

| Hexane | 0.1 | 69 | Insoluble | Insoluble |

Polarity Index and Boiling Point data sourced from various chemical suppliers and literature.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution above its melting point. This is more common with lower-melting point solids or when using a high-boiling point solvent[2].

-

Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.

-

Solution 2: Change Solvents: Select a solvent with a lower boiling point.

-

Solution 3: Use a Mixed-Solvent System: Dissolve the compound in a minimum of a good solvent and add a poor solvent at a lower temperature.

Q: No crystals are forming, even after cooling in an ice bath. What is the problem?

This can happen for several reasons.

-

Issue: Too much solvent was used.

-

Solution: Gently boil off some of the solvent to increase the concentration and then attempt to cool the solution again[7].

-

-

Issue: The solution is supersaturated.

-

Solution 1: Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches provide a surface for nucleation.

-

Solution 2: Add a seed crystal. A tiny crystal of the pure compound can induce crystallization[7].

-

Solution 3: Cool for a longer period. Sometimes crystallization is a slow process.

-

Q: The crystal yield is very low. How can I improve it?

Low yield is a common issue in recrystallization.

-

Issue: Too much solvent was used. As mentioned above, this keeps too much of your product dissolved in the mother liquor.

-

Issue: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have started to crystallize on the filter paper. Ensure your filtration apparatus and solution are kept hot.

-

Issue: The compound is significantly soluble in the cold solvent.

-

Solution: Ensure the solution is thoroughly chilled in an ice bath before filtration. Consider a different solvent or a mixed-solvent system where the compound is less soluble at low temperatures.

-

Visualization of the Solvent Selection Workflow

Caption: Decision workflow for selecting an optimal recrystallization solvent.

References

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

-

Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-7. Retrieved from [Link]

-

ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.

-

Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. Retrieved from [Link]

-

MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Benzylamino)pyridine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-phenylpyrimidine. PubChem. Retrieved from [Link]

-

YouTube. (2010, September 13). Solubility tests and Recrystallization Part 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylpyrimidin-4-amine. PubChem. Retrieved from [Link]

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 220, 13-34. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-